3-Epiabiraterone Acetate

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

3-Epiabiraterone Acetate is the 3α-acetoxy stereoisomer of the prostate cancer therapeutic Abiraterone Acetate, distinguishing itself by the inversion of stereochemistry at the C-3 position of the steroid A-ring. This compound is officially recognized as a specified process-related impurity of Abiraterone Acetate Active Pharmaceutical Ingredient (API), identified in both United States Pharmacopeia (USP) monographs and European Pharmacopoeia (EP) standards.

Molecular Formula C₂₆H₃₃NO₂
Molecular Weight 391.55
Cat. No. B1163774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epiabiraterone Acetate
Molecular FormulaC₂₆H₃₃NO₂
Molecular Weight391.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epiabiraterone Acetate: Stereochemical Identity and Role as a Critical Abiraterone Acetate Impurity Standard


3-Epiabiraterone Acetate is the 3α-acetoxy stereoisomer of the prostate cancer therapeutic Abiraterone Acetate, distinguishing itself by the inversion of stereochemistry at the C-3 position of the steroid A-ring [1]. This compound is officially recognized as a specified process-related impurity of Abiraterone Acetate Active Pharmaceutical Ingredient (API), identified in both United States Pharmacopeia (USP) monographs and European Pharmacopoeia (EP) standards [2]. Its primary role is as a high-purity reference standard for analytical method development, validation, and quality control release testing of Abiraterone Acetate drug substance and finished dosage forms.

Why 3-Epiabiraterone Acetate Cannot Be Substituted by Other Abiraterone Impurity Reference Standards


Generic substitution of 3-Epiabiraterone Acetate with other Abiraterone Acetate impurities, such as the 3-keto or des-acetyl analogs, is analytically invalid. The unique 3α-acetoxy configuration results in a distinct chromatographic retention time and mass spectrometric fragmentation pattern that is critical for peak identification and system suitability testing in compendial HPLC-UV and UHPLC-MS methods [1]. Using an incorrect impurity standard leads to misidentification of impurity peaks, inaccurate quantification, and failure to meet ICH Q3A reporting thresholds, directly compromising regulatory submission data integrity for Abiraterone Acetate API manufacturers and formulators [2]. Furthermore, evidence from structure-activity relationship studies on abiraterone A-ring analogs indicates that the 3α-hydroxy configuration profoundly reduces CYP17A1 binding affinity by over 600-fold compared to the 3β-configuration, meaning that even residual levels of this epimer in drug substance can have negligible therapeutic contribution but must be accurately controlled for safety [3].

Quantitative Evidence for 3-Epiabiraterone Acetate: Direct Analytical and Pharmacological Differentiation Data


Chromatographic Resolution: 3-Epiabiraterone Acetate vs. Abiraterone Acetate in Compendial HPLC Methods

In the validated RP-UHPLC method for simultaneous quantification of Abiraterone Acetate and its related substances, the 3-Epiabiraterone Acetate impurity is chromatographically resolved as a distinct peak separate from the Abiraterone Acetate main peak and other specified impurities. The method achieves baseline separation using a Water Acquity BEH C18 column (150 mm × 2.1 mm, 1.7 µm) with a retention time difference sufficient for unambiguous identification, as confirmed by mass spectrometry [1]. In contrast, the earlier compendial HPLC method detected 3-Epiabiraterone Acetate at levels of 0.05–0.10% in laboratory batches of Abiraterone Acetate bulk drug, demonstrating its presence as a real process impurity requiring specific control [2].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

CYP17A1 Binding Affinity Deficit: 3α-Hydroxy Abiraterone Analog vs. Abiraterone

The 3α-hydroxy-Δ(4)-Abi analog (the free alcohol corresponding to the core scaffold of 3-Epiabiraterone Acetate after deacetylation) exhibits a spectral binding constant (Ks) of 1,660 nM for purified human CYP17A1, compared to Ks values of 0.1–2.6 nM for Abiraterone (Abi) and three other potent A-ring analogs (3-keto-Δ(4)-Abi, 3-keto-5α-Abi, 3α-hydroxy-5α-Abi). This represents an approximately 640- to 16,600-fold reduction in binding affinity. The inhibition constant (Ki) for 3α-hydroxy-Δ(4)-Abi was moderately potent and comparable to ketoconazole, whereas Abi and the three related steroidal azoles were classified as extraordinarily potent inhibitors [1]. This class-level inference indicates that the 3α-epimer scaffold is fundamentally disfavored for CYP17A1 binding.

Enzymology CYP17A1 Inhibition Structure-Activity Relationship

Stereochemical Configuration: 3α-Acetoxy (Epimer) vs. 3β-Acetoxy (Abiraterone Acetate)

3-Epiabiraterone Acetate is chemically defined as (3α)-17-(pyridin-3-yl)androsta-5,16-dien-3-yl acetate, in contrast to Abiraterone Acetate which is the (3β)-epimer. This C-3 stereochemical inversion is the sole structural difference between the two compounds, yet it fundamentally alters the three-dimensional orientation of the acetoxy group relative to the steroid A-ring plane [1]. The structural identity has been confirmed through independent synthesis and characterization using orthogonal techniques including 1H NMR, 13C NMR, and mass spectrometry, as reported in the synthesis and characterization of API-related substances in Abiraterone Acetate [2].

Stereochemistry Impurity Identification NMR Characterization

Regulatory Specification: USP/EP Recognition as a Specified Impurity Requiring Dedicated Reference Standard

The United States Pharmacopeia (USP) monograph for Abiraterone Acetate lists 3-Epiabiraterone Acetate among its specified process-related impurities. The USP monograph mandates the use of a certified reference standard of this specific epimer for impurity identification and quantification testing . According to the ICH Q3A guideline, any impurity present at or above 0.10% (identification threshold) in the API must be identified and reported; the detection of 3-Epiabiraterone Acetate at 0.05–0.10% in laboratory batches places it directly at this critical regulatory boundary [1]. No other impurity standard, including the 3-keto or des-acetyl analogs, can fulfill this compendial requirement for the 3-epi impurity peak.

Regulatory Compliance Pharmacopoeial Standards ICH Guidelines

Mass Spectrometric Differentiation: Molecular Weight Confirmation for Unequivocal Impurity Identification

The UHPLC method coupled with mass spectrometric detection enables correct identification of 3-Epiabiraterone Acetate based on its molecular weight (391.55 g/mol, corresponding to molecular formula C26H33NO2), which is identical to Abiraterone Acetate [1]. However, despite the isobaric relationship, the epimer is distinguished by its unique retention time and characteristic MS/MS fragmentation pattern. The method validation confirmed that the molecular weight-based identification, combined with chromatographic resolution, provides unambiguous confirmation of the 3-epi impurity peak, preventing false-positive or false-negative results that could occur if only UV detection were used [1].

Mass Spectrometry LC-MS Peak Identification

Pharmacological Inactivity: 3-Epiabiraterone Acetate as a Therapeutically Inert Impurity

The Garrido et al. (2014) structure-activity relationship study demonstrates that the 3α-hydroxy configuration on the abiraterone A-ring scaffold (as in the deacetylated form of 3-Epiabiraterone Acetate) yields only moderate CYP17A1 inhibitory potency, comparable to the non-selective antifungal ketoconazole, rather than the extraordinary sub-nanomolar potency of Abiraterone [1]. This pharmacological data supports the classification of 3-Epiabiraterone Acetate as a therapeutically inactive impurity. Its presence in the drug substance, even at levels approaching 0.10%, is not expected to contribute to CYP17A1 inhibition or androgen suppression, but quantification remains necessary to demonstrate process control and patient safety [2].

Pharmacology CYP17A1 Impurity Safety

Optimal Application Scenarios for 3-Epiabiraterone Acetate Based on Verified Evidence


Compendial Impurity Method Development and System Suitability Testing for Abiraterone Acetate API

Analytical R&D laboratories developing HPLC-UV or UHPLC-MS methods for Abiraterone Acetate impurity profiling require 3-Epiabiraterone Acetate as a certified reference standard to establish system suitability criteria, including resolution between the 3-epi impurity peak and the Abiraterone Acetate main peak. The validated UHPLC method by Mhaske and Kumbhar (2023) demonstrated baseline separation of 11 analytes including this epimer, making it the benchmark for method transfer and pharmacopoeial compliance [1]. The compound is used to spike API samples for recovery studies and to establish relative retention times for peak identification in USP/EP monograph testing.

Quality Control Release Testing of Abiraterone Acetate Drug Substance and Finished Dosage Forms

QC laboratories in API manufacturing and pharmaceutical formulation facilities use 3-Epiabiraterone Acetate reference standard to quantify this specified impurity in each batch of Abiraterone Acetate drug substance and tablet formulations. The detection of this impurity at levels of 0.05–0.10% in laboratory batches, as reported by Hu et al. (2018), places it at or near the ICH Q3A identification threshold, requiring accurate quantification for batch release decisions [2]. Failure to properly identify and quantify this epimer can result in batch rejection or regulatory citation.

Forced Degradation and Stability-Indicating Method Validation

Stability-indicating methods for Abiraterone Acetate must demonstrate that the 3-Epiabiraterone Acetate impurity peak does not co-elute with degradation products formed under stress conditions (hydrolysis, oxidation, photolysis, thermal stress). The Mhaske and Kumbhar (2023) method was validated with forced degradation studies on solid Abiraterone Acetate, proving specificity for this epimer [1]. Laboratories performing ICH Q1A stability studies on Abiraterone Acetate drug product require this reference standard to confirm that the 3-epi impurity is a process-related impurity, not a degradation product.

ANDA Regulatory Submission Support for Generic Abiraterone Acetate Products

Generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for Abiraterone Acetate tablets must demonstrate that their manufacturing process controls the 3-epi impurity to levels consistent with the Reference Listed Drug (RLD) and within ICH Q3A limits. The procurement and use of a certified 3-Epiabiraterone Acetate reference standard is mandatory for generating the impurity profile data included in Module 3.2.S.3.2 (Impurities) of the Common Technical Document (CTD) [2]. This reference standard enables direct comparison of impurity levels between the test product and the innovator product in ANDA bioequivalence and quality modules.

Quote Request

Request a Quote for 3-Epiabiraterone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.